4-Fluoro-3-hydrazino-benzonitrile

Vue d'ensemble

Description

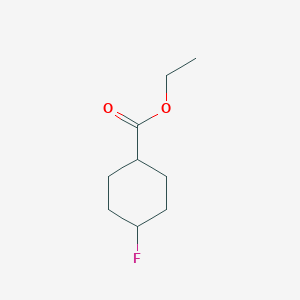

4-Fluoro-3-hydrazino-benzonitrile is a chemical compound with the molecular formula C7H6FN3. It has a molecular weight of 151.14 . It is used as a building block in organic chemistry .

Physical And Chemical Properties Analysis

4-Fluoro-3-hydrazino-benzonitrile is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique

Selective Continuous Flow Iodination

A study described the iodination of a closely related compound, demonstrating the utility of specific fluorinated benzonitriles in the selective synthesis of iodinated products under continuous flow conditions. This highlights the potential use of 4-Fluoro-3-hydrazino-benzonitrile in facilitating the selective introduction of iodine into organic molecules, which can be crucial in the synthesis of various pharmaceuticals and research chemicals (Dunn et al., 2018).

Influence of Fluoro Substitution on Internal Conversion

Another study focused on the effect of fluoro-substitution in phenyl rings on fluorescence quantum yields and decay times, demonstrating how such modifications can significantly alter the photophysical properties of organic molecules. This suggests potential research applications of 4-Fluoro-3-hydrazino-benzonitrile in studying and developing materials with specific optical properties for use in sensors, organic electronics, and fluorescence-based applications (Druzhinin et al., 2001).

New Practical Synthesis of Indazoles

Research on the condensation reactions involving similar benzonitrile derivatives has led to new methods for synthesizing indazoles, a class of nitrogen-containing heterocycles with significant pharmaceutical applications. This illustrates the role that fluoro-benzonitrile derivatives, such as 4-Fluoro-3-hydrazino-benzonitrile, could play in novel synthetic routes to medically relevant compounds (Lukin et al., 2006).

Fluorous Synthetic Route to Benzisoxazoles and Benzoxazines

A study leveraging the properties of fluorous tags in the synthesis of benzisoxazoles and benzoxazines points towards the utility of fluoro-benzonitriles in facilitating clean, efficient synthetic pathways. This approach can be particularly useful in green chemistry, where the ease of separation and recyclability of reactants and catalysts are of paramount importance (Ang et al., 2013).

Synthesis of High-Performance Polymers

Another application is in the synthesis of high-performance polymers, where a study detailed the preparation of polymers from a fluoro-benzonitrile derivative. This underlines the importance of such compounds in the development of materials with exceptional thermal and optical properties, suitable for engineering and membrane applications (Xiao et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

4-fluoro-3-hydrazinylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-6-2-1-5(4-9)3-7(6)11-10/h1-3,11H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTRPYSGZBRXIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-hydrazinylbenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Propan-2-yl)phenoxy]ethan-1-amine](/img/structure/B3174153.png)

![1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine](/img/structure/B3174202.png)

![6-Piperidin-1-YL-imidazo[1,2-B]pyridazine](/img/structure/B3174210.png)

![tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate](/img/structure/B3174214.png)

![1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine](/img/structure/B3174221.png)

![2-[4-(methylsulfanyl)phenyl]tetrahydro-1H-1lambda~6~-isothiazole-1,1-dione](/img/structure/B3174227.png)

![[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3174229.png)